5-Chlorothiophene-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2OS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDCQVRKDNUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343348 | |

| Record name | 5-chlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42518-98-9 | |

| Record name | 5-Chlorothiophene-2-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042518989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-chlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chlorothiophene-2-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chlorothiophene-2-carbonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Z66S2CJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chlorothiophene-2-carbonyl chloride chemical properties and structure

An In-Depth Technical Guide to 5-Chlorothiophene-2-carbonyl chloride

For researchers, scientists, and drug development professionals, this compound is a critical chemical intermediate. This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Core Chemical Properties

This compound is a reactive compound, appearing as a colorless to light yellow or green liquid with a pungent odor.[1][2] It is recognized for its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] Notably, it serves as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[3][4][5] The compound is moisture-sensitive and should be stored under an inert atmosphere, such as nitrogen or argon, in a cool, dark place, typically between 2-8°C.[6][7] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but only slightly soluble in water.[1][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| CAS Number | 42518-98-9 | [3][6] |

| Molecular Formula | C₅H₂Cl₂OS | [6][9] |

| Molecular Weight | 181.03 g/mol - 181.04 g/mol | [3][6][9] |

| Melting Point | 4 °C | [6][10] |

| Boiling Point | 225 °C (at 760 mmHg) 122-127 °C (at 16 Torr) | [2][6][10] |

| Density | 1.50 g/cm³ - 1.543 g/cm³ | [2][6][8] |

| Refractive Index | 1.61 (at 20°C) | [2][6] |

| Flash Point | 89 °C | [6][8] |

| InChI Key | BMPDCQVRKDNUAP-UHFFFAOYSA-N | [10] |

| SMILES | ClC(=O)c1sc(Cl)cc1 | [11] |

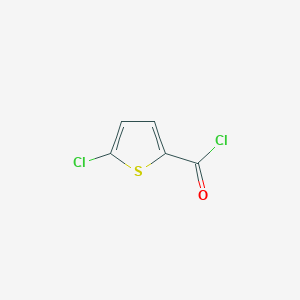

Chemical Structure

The structure of this compound consists of a five-membered thiophene (B33073) ring. A chlorine atom is substituted at the 5-position of the ring, and a carbonyl chloride group is attached at the 2-position.[1] This combination of a halogenated heterocycle and a reactive acyl chloride functional group makes it a valuable reagent in organic synthesis.[1]

Caption: Structure of this compound.

Experimental Protocols

The most common and well-documented method for synthesizing this compound is through the acylation of 5-chlorothiophene-2-carboxylic acid.[12] This standard acid chloride formation reaction typically utilizes thionyl chloride (SOCl₂) or oxalyl chloride as the chlorinating agent.[12]

Synthesis via Thionyl Chloride

This method is favored for achieving high yields and product purity, often exceeding 98%.[12] One patented method specifies a yield of 100.0% with a GC purity of 99.98%.[5]

Methodology:

-

Reaction Setup: In an inert gas atmosphere (e.g., nitrogen or helium), a nonpolar solvent such as carbon tetrachloride or toluene (B28343) is added to a reactor.[12][13] Thionyl chloride is then introduced.[13]

-

Initial Cooling: The reaction temperature is maintained below 0°C.[13]

-

Reactant Addition: 5-chlorothiophene-2-carboxylic acid is added to the reactor in batches while maintaining the low temperature to control the exothermic reaction and prevent byproduct formation.[12][13]

-

Reaction Progression: After the addition is complete, the mixture is stirred at room temperature for 10 to 30 minutes.[13]

-

Heating and Reflux: The reaction is then heated to reflux for a period of 1 to 3 hours to ensure completion.[13]

-

Purification: The final product is purified through fractional distillation under reduced pressure. This technique is ideal for thermally sensitive compounds as it lowers the boiling point, preventing degradation while effectively separating the pure acyl chloride.[12]

Caption: General workflow for synthesis.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride involves a nucleophilic acyl substitution mechanism.

-

Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[14]

-

Intermediate Formation: This initial attack, followed by the loss of a proton and a chloride ion, forms a chlorosulfite intermediate. This conversion turns the hydroxyl group into a much better leaving group.[15][16]

-

Nucleophilic Attack: A chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[14][15]

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.[14]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[17][18]

Caption: Mechanism of acyl chloride formation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 6. This compound | 42518-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 42518-98-9 [chemicalbook.com]

- 8. This compound CAS 42518-98-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. scbt.com [scbt.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound | CAS 42518-98-9 [matrix-fine-chemicals.com]

- 12. This compound | 42518-98-9 | Benchchem [benchchem.com]

- 13. CN102659756A - Method for synthesis of this compound - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 17. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 5-Chlorothiophene-2-carbonyl chloride (CAS: 42518-98-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothiophene-2-carbonyl chloride, identified by CAS number 42518-98-9, is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a chlorinated thiophene (B33073) ring coupled with a reactive acyl chloride group, renders it a versatile building block in organic synthesis.[2][3] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and primary applications, with a particular focus on its role in the synthesis of modern therapeutic agents. Detailed experimental protocols, safety information, and visual diagrams of key chemical transformations are presented to support research and development activities.

Physicochemical and Safety Data

This compound is a colorless to light yellow or light brown liquid with a pungent, irritating odor.[2][4] It is soluble in various organic solvents but has limited solubility in water.[2][5] The compound is classified as a corrosive substance, causing severe skin burns and eye damage.[4][6][7] It is also moisture-sensitive and should be handled with appropriate personal protective equipment in a well-ventilated area.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42518-98-9 | |

| Molecular Formula | C₅H₂Cl₂OS | [2] |

| Molecular Weight | 181.03 g/mol | [3] |

| Appearance | Colorless to light yellow/orange/green clear liquid | [3][4][8] |

| Melting Point | 4 °C (39.2 °F) | [3][4] |

| Boiling Point | 225 °C; 122-127 °C / 16 Torr | [3][5] |

| Density | 1.50 g/cm³ | [3][5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like chloroform (B151607) and methanol. | [2][5][9] |

| Refractive Index | n20/D 1.61 | [3] |

Table 2: Safety and Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [6][7] |

| Serious Eye Damage | H318 | Causes serious eye damage. | [6][10] |

| Corrosive to Metals | H290 | May be corrosive to metals. | [6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. | [7] |

Synthesis and Reaction Mechanisms

The most prevalent and well-documented method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid.[11] This transformation is a standard acid chloride formation reaction.[11] Thionyl chloride (SOCl₂) and oxalyl chloride are commonly employed as effective chlorinating agents for this purpose.[11] The use of these reagents is favored due to the high yield and purity of the final product, often exceeding 98%.[11]

The reaction mechanism with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide, and hydrochloric acid.[11] Precise temperature control is crucial during the synthesis to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.[11]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its high reactivity as an acylating agent.[11] The carbonyl chloride group readily undergoes nucleophilic acyl substitution with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.[11] This reactivity is instrumental in introducing the 5-chlorothiophene moiety into more complex molecular architectures.[11]

A prominent application of this compound is its role as a critical intermediate in the synthesis of Rivaroxaban, an orally active direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[11][12] It is also utilized in the preparation of other promising drug candidates, including indolinyl-thiazole based inhibitors of cellular lipid uptake, and a wide range of other potential therapeutics such as anthelmintics, and anti-HIV, anti-HBV, and anti-cancer drugs.[5][8]

Experimental Protocols

Synthesis of this compound from 5-Chlorothiophene-2-carboxylic acid

This protocol is based on a method known to produce high yields and purity.[13][14]

Materials:

-

5-Chlorothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

A nonpolar solvent such as dichloromethane (B109758) or carbon tetrachloride[13]

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Reaction vessel (e.g., a four-necked flask) equipped with a stirrer, thermometer, and an alkali solution absorption system for trapping acidic gases.[14]

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert gas atmosphere, add the nonpolar solvent and thionyl chloride.[13]

-

Initial Cooling: Cool the mixture to below 0 °C using an ice bath.[13]

-

Addition of Starting Material: Add 5-chlorothiophene-2-carboxylic acid to the cooled mixture in batches, ensuring the temperature remains below 0 °C to control the exothermic reaction.[11][13] A catalytic amount of DMF can also be added at this stage.[14]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 10 to 30 minutes.[13]

-

Heating and Reflux: Gradually heat the reaction mixture to reflux and maintain it for 1 to 3 hours to ensure the reaction goes to completion.[13][14]

-

Work-up and Purification:

-

After the reaction is complete, remove the solvent and excess thionyl chloride by distillation.[14]

-

The crude product, this compound, is then purified by reduced pressure distillation (e.g., 80-90 °C at 5 mmHg) to yield a colorless liquid.[14]

-

Yields approaching 100% with purities greater than 99.9% (as determined by Gas Chromatography) have been reported using this method.[14]

-

Table 3: Spectroscopic Data

| Type | Data | Source(s) |

| ¹H NMR | (CDCl₃, 400 MHz) δ = 7.99 (d, J = 4 Hz, 1H), 6.86 (d, J = 4 Hz, 1H) | [9] |

| ¹³C NMR | (CDCl₃, 100 MHz) δ = 158.8, 143.3, 137.6, 135.2, 128.3 | [12] |

| GC-MS | (EI⁺ m/z) 180, 182, 184 | [14] |

Handling, Storage, and Disposal

Handling:

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and protective clothing.[4][7]

-

Use only in a well-ventilated area or under a chemical fume hood.[4]

-

Avoid breathing mist, vapors, or spray.[4]

-

Ensure eyewash stations and safety showers are readily accessible.[4]

Storage:

-

Keep containers tightly closed and protect from moisture.[2][9]

-

Incompatible with strong bases, water, alcohols, and ammonia.[2][4]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][15]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its established role in the manufacturing of pharmaceuticals, most notably the anticoagulant Rivaroxaban, underscores its importance in modern drug development. The synthesis of this compound is well-understood, with scalable and high-yielding protocols available. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications. This guide provides a foundational resource for scientists and professionals working with this key chemical building block.

References

- 1. Best CAS No 145122-56-1 4,7-DIAZASPIRO[2.5]OCTANE DIHYDROCHLORIDE Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. haihangchem.com [haihangchem.com]

- 6. This compound | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | 42518-98-9 [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound | 42518-98-9 | Benchchem [benchchem.com]

- 12. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 13. CN102659756A - Method for synthesis of this compound - Google Patents [patents.google.com]

- 14. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 5-Chlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-chlorothiophene-2-carbonyl chloride, a critical intermediate in the pharmaceutical industry, from its precursor, 5-chlorothiophene-2-carboxylic acid. The document details the prevalent synthetic routes, reaction mechanisms, experimental protocols, and key quantitative data to support research and development activities.

Introduction

This compound is a highly reactive organochlorine compound widely utilized as a key building block in organic synthesis.[1] Its significance is most notably highlighted by its role as a crucial intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used as an anticoagulant.[2][3][4] The primary and most established method for its preparation involves the chlorination of 5-chlorothiophene-2-carboxylic acid.[1][2] This conversion is typically achieved with high efficiency and purity, making it a scalable process for industrial applications.[2]

Synthetic Pathways and Reagents

The conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding acyl chloride is a standard transformation in organic chemistry. The most common and effective chlorinating agents for this process are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][5]

-

Using Thionyl Chloride (SOCl₂): This is the most frequently documented method for the synthesis of this compound.[1][2][6] The reaction is typically performed in a nonpolar solvent, and often with a catalytic amount of N,N-dimethylformamide (DMF).[3][5][7] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[2][5]

-

Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion.[2][8] The reaction proceeds under mild conditions and the byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases.[8]

Reaction Mechanism with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

-

The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2][9]

-

A chloride ion is expelled, and a proton is lost, forming a chlorosulfite intermediate.[2][9]

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[2]

-

This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing the final product, this compound, along with sulfur dioxide and a chloride ion which combines with the previously released proton to form HCl.[2]

Caption: Reaction mechanism for the synthesis of this compound using thionyl chloride.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported syntheses.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Reference(s) |

| Starting Material | 5-Chlorothiophene-2-carboxylic acid | 5-Chlorothiophene-2-carboxylic acid | [3][6][7] |

| Solvent | Dichloromethane (B109758), Carbon Tetrachloride, 1,2-Dichloroethane | Dichloromethane | [3][6] |

| Catalyst | N,N-dimethylformamide (DMF) | Not specified | [3] |

| Reaction Temperature | 0°C to reflux (40-60°C) | Room Temperature | [3][6][7] |

| Reaction Time | 1 to 16 hours | Not specified | [3][6][7] |

| Yield | Quantitative (up to 100.0%) | Not specified | [3][7] |

| Purity (GC) | 99.98% - 99.99% | Not specified | [3] |

| Boiling Point | 80-90°C / 5 mmHg; 122-127°C / 16 Torr | Not specified | [3][4] |

| Appearance | Colorless to light yellow/orange liquid | Not specified | [1][3] |

Detailed Experimental Protocols

Below are detailed experimental protocols for the synthesis using thionyl chloride, based on published procedures.[3][6]

Protocol 1: Synthesis using Thionyl Chloride in Dichloromethane

-

Equipment: A dry 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, a reflux condenser, and an alkali trap (e.g., connected to a sodium hydroxide (B78521) solution) to neutralize HCl and SO₂ gases.

-

Reagents:

-

5-chlorothiophene-2-carboxylic acid: 16.5 g (0.1 mol)

-

Dichloromethane (CH₂Cl₂): 100 g

-

Thionyl chloride (SOCl₂): 15 g (~1.25 molar equivalents)

-

N,N-dimethylformamide (DMF): 1 drop (catalyst)

-

-

Procedure:

-

To the reaction flask, add dichloromethane, 5-chlorothiophene-2-carboxylic acid, and one drop of DMF.

-

Begin stirring the mixture.

-

Slowly add the thionyl chloride to the mixture. An initial temperature below 10°C is recommended to control the initial exothermic reaction.[2]

-

After the addition is complete, heat the reaction mixture to 40°C and maintain for 4 hours with continuous stirring.[3]

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

Upon completion, recover the dichloromethane and excess thionyl chloride by distillation.

-

The crude product is then purified by vacuum distillation (80-90°C / 5 mmHg) to yield this compound as a colorless liquid.[3]

-

Protocol 2: Synthesis using Thionyl Chloride in an Inert Atmosphere

-

Equipment: A reactor equipped for inert gas protection (e.g., nitrogen or argon), stirring, and temperature control.

-

Reagents:

-

5-chloro-2-thiophenecarboxylic acid

-

Thionyl chloride (SOCl₂) (1.1-1.3 molar equivalents)

-

Nonpolar solvent (e.g., carbon tetrachloride)

-

-

Procedure:

-

Under an inert gas atmosphere, add the nonpolar solvent and thionyl chloride to the reactor.[6]

-

Cool the mixture to below 0°C using an ice-salt bath.[6]

-

Add the 5-chloro-2-thiophenecarboxylic acid in batches, ensuring the temperature remains below 0°C.[6]

-

After the addition is complete, allow the mixture to stir at room temperature for 10-30 minutes.[6]

-

Heat the reaction mixture to reflux and maintain for 1-3 hours.[6]

-

After the reaction is complete, remove the solvent (desolvation).

-

Purify the product by reduced pressure distillation.[6]

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

-

This compound: Corrosive and causes severe skin burns and eye damage.[10] It is also moisture-sensitive and should be stored under an inert atmosphere.[4]

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. It is a lachrymator and can cause severe burns upon contact. All manipulations should be carried out in a well-ventilated fume hood.

-

Oxalyl Chloride ((COCl)₂): Toxic and corrosive. Reacts with water to produce HCl gas. Handle with extreme care in a fume hood.

-

Byproducts: The reactions generate toxic and corrosive gases (HCl, SO₂, CO). An alkali trap is mandatory to neutralize these off-gases.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

Conclusion

The synthesis of this compound from 5-chlorothiophene-2-carboxylic acid is a well-established and highly efficient process, crucial for the production of important pharmaceuticals. The use of thionyl chloride is the most common method, providing high yields and purity.[2][3][6] Careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols are essential for a successful and safe synthesis. The detailed protocols and data presented in this guide serve as a valuable resource for chemists and researchers in the field.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 42518-98-9 | Benchchem [benchchem.com]

- 3. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN102659756A - Method for synthesis of this compound - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and spectral data of 5-Chlorothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive physical and spectral data for 5-Chlorothiophene-2-carbonyl chloride, a key intermediate in the synthesis of pharmaceuticals, such as the anticoagulant Rivaroxaban, and other fine chemicals.[1][2] This document outlines detailed experimental protocols for its synthesis and characterization, facilitating its application in research and development.

Core Physical and Chemical Properties

This compound is a light orange to yellow, or even green, clear liquid at room temperature. It is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C.

| Property | Value |

| Molecular Formula | C₅H₂Cl₂OS |

| Molecular Weight | 181.04 g/mol |

| CAS Number | 42518-98-9 |

| Melting Point | 4 °C |

| Boiling Point | 122-127 °C / 16 Torr |

| Density | 1.5 g/cm³ |

| Refractive Index | n20/D 1.61 |

| Appearance | Light orange to yellow to green clear liquid |

Spectral Data Analysis

Detailed spectral data is crucial for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Type | Solvent | Chemical Shift (δ) and Coupling Constant (J) |

| ¹H NMR | CDCl₃ | δ = 7.80 (d, J = 4 Hz, 1H), 7.06 (d, J = 4 Hz, 1H)[3] |

| ¹³C NMR | CDCl₃ | δ = 158.5, 143.1, 137.5, 134.9, 128.3[3] |

Mass Spectrometry (MS)

| Technique | Key m/z Values |

| GC-MS (EI⁺) | 180, 182, 184[4] |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for monitoring the synthesis of this compound from its carboxylic acid precursor. The key transformation to observe is the disappearance of the broad O-H stretching band of the carboxylic acid (around 2500–3000 cm⁻¹) and the appearance of a sharp, strong C=O stretching band for the carbonyl chloride at a higher wavenumber (approximately 1800 cm⁻¹).[5]

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the chlorination of 5-chloro-2-thiophenecarboxylic acid.[5]

Synthesis of this compound using Thionyl Chloride

This protocol describes the synthesis using thionyl chloride as the chlorinating agent in a nonpolar solvent.[6]

Materials:

-

5-chloro-2-thiophenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) or another suitable nonpolar solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a dry reaction vessel equipped with a stirrer and under an inert gas atmosphere, add 5-chloro-2-thiophenecarboxylic acid and dichloromethane.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF).[7]

-

Cool the mixture to a temperature below 0°C using an ice bath.[6]

-

Slowly add thionyl chloride (a molar excess, typically 1.1-1.3 equivalents) to the reaction mixture, maintaining the temperature below 0°C.[6][7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-30 minutes.[6]

-

Heat the mixture to reflux and maintain for 1-3 hours.[6] The reaction progress can be monitored by FT-IR spectroscopy for the disappearance of the carboxylic acid's O-H stretch.[5][7]

-

Once the reaction is complete, remove the solvent and excess thionyl chloride by distillation.[4]

-

The crude product is then purified by reduced pressure distillation (80-90 °C/5 mmHg) to yield this compound as a colorless to pale yellow liquid.[4] This method often results in high yield and purity, potentially avoiding the need for further purification.[6]

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. 42518-98-9|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 5. This compound | 42518-98-9 | Benchchem [benchchem.com]

- 6. CN102659756A - Method for synthesis of this compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity and Stability of 5-Chlorothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-2-carbonyl chloride is a pivotal intermediate in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility stems from the dual reactivity conferred by the acyl chloride group and the chlorinated thiophene (B33073) ring.[2] This bifunctionality allows for its use as a potent acylating agent to introduce the 5-chlorothiophene-2-carbonyl moiety into a wide array of molecules.[3] Notably, it is a key building block in the synthesis of the anticoagulant drug Rivaroxaban.[4]

However, the high reactivity of this compound also presents significant challenges in terms of its stability and handling. A thorough understanding of its reactivity profile and degradation pathways is crucial for optimizing synthetic routes, ensuring product purity, and establishing appropriate storage and handling protocols. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, supported by available data, detailed experimental protocols for its assessment, and visualizations of key chemical processes.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is presented below. This information is essential for its identification, characterization, and purity assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂Cl₂OS | [5] |

| Molecular Weight | 181.04 g/mol | [5] |

| CAS Number | 42518-98-9 | [5] |

| Appearance | Colorless to light yellow/orange liquid | [1] |

| Melting Point | 4 °C | [4] |

| Boiling Point | 122-127 °C at 16 Torr | [4] |

| Density | ~1.50 g/cm³ | [4] |

| Refractive Index | ~1.6040 to 1.6080 | [4] |

| Solubility | Slightly soluble in water; Soluble in chloroform (B151607) and methanol | [4] |

| Sensitivity | Moisture sensitive, Hygroscopic | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Observed Features | Reference(s) |

| ¹H NMR | δ = 7.99 (d, J = 4 Hz, 1H), 6.86 (d, J = 4 Hz, 1H) (in PhCl/CDCl₃) | [6] |

| FT-IR (C=O Stretch) | Strong absorption around 1800 cm⁻¹ | [2] |

| GC-MS | Molecular ion peak (M⁺) and characteristic isotopic pattern for two chlorine atoms | [2] |

Reactivity Profile

This compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a highly effective acylating agent.[7] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Hydrolysis

The most significant aspect of its reactivity in terms of handling and stability is its vigorous reaction with water.[7] This hydrolysis reaction leads to the formation of 5-chlorothiophene-2-carboxylic acid and hydrogen chloride gas, resulting in the degradation of the starting material and the introduction of acidic impurities.[2] Due to this high moisture sensitivity, all manipulations of this compound require strictly anhydrous conditions.[8]

Caption: Hydrolysis of this compound.

Reactions with Other Nucleophiles

Beyond its reaction with water, this compound readily reacts with other nucleophiles, a property exploited in organic synthesis.

-

Alcohols: Reacts with alcohols to form esters.

-

Amines: Reacts with ammonia (B1221849) and primary or secondary amines to yield primary, secondary, or tertiary amides, respectively.[7]

-

Carboxylates: Can react with carboxylate salts to form acid anhydrides.[7]

These reactions are typically rapid and exothermic. The general reactivity trend for acyl chlorides with common nucleophiles is: Amines > Alcohols > Water.

Stability Assessment

The stability of this compound is intrinsically linked to its high reactivity. Its primary degradation pathway is hydrolysis.[2] Therefore, assessing its stability involves quantifying its susceptibility to moisture and thermal stress.

Moisture Sensitivity

The compound is described as "moisture sensitive" and "hygroscopic".[4] This necessitates storage under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers in a cool, dry place.[5]

Thermal Stability

Experimental Protocols

The following section details experimental protocols that can be employed to quantitatively assess the reactivity and stability of this compound. These are based on established methods for acyl chlorides and can be adapted for this specific compound.

Protocol for Quantifying Hydrolysis Rate by Conductivity Measurement

This method relies on the increase in conductivity due to the formation of ionic species (H⁺ and Cl⁻) during hydrolysis.

Materials:

-

This compound

-

High-purity, anhydrous acetone (B3395972)

-

Deionized water

-

Conductivity meter and probe

-

Constant temperature bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetone at a known concentration.

-

Equilibrate a specific volume of an acetone-water mixture in the constant temperature bath to the desired reaction temperature.

-

Calibrate the conductivity meter.

-

Initiate the reaction by injecting a small, known volume of the this compound stock solution into the acetone-water mixture with vigorous stirring.

-

Record the conductivity at regular time intervals until a stable reading is achieved (indicating reaction completion).

-

The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(G∞ - Gt)) against time. The slope of the resulting linear plot will be equal to -k.[3]

Caption: Workflow for Hydrolysis Rate Determination.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method can be developed to quantify the degradation of this compound over time under various stress conditions.

Forced Degradation Study:

-

Acidic/Basic Hydrolysis: Dissolve the compound in a suitable organic solvent and treat with dilute HCl or NaOH at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat the compound in solution with a reagent like hydrogen peroxide.

-

Thermal Degradation: Expose a solid or solution sample to elevated temperatures.

-

Photolytic Degradation: Expose a solution of the compound to UV light.

HPLC Method Development:

-

Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a wavelength where both the parent compound and its primary degradant (5-chlorothiophene-2-carboxylic acid) have significant absorbance.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Stability Study Procedure:

-

Store aliquots of this compound under various conditions (e.g., different temperatures and humidity levels).

-

At specified time points, withdraw a sample and dilute it with a suitable solvent.

-

Inject the sample into the HPLC system.

-

Quantify the amount of this compound remaining and the amount of 5-chlorothiophene-2-carboxylic acid formed.

-

Plot the concentration of the parent compound versus time to determine the degradation rate and shelf-life.

Caption: Workflow for a Stability-Indicating HPLC Study.

Conclusion

This compound is a highly valuable yet challenging reagent due to its pronounced reactivity and moisture sensitivity. A comprehensive understanding of its chemical properties, reactivity profile, and stability is paramount for its effective and safe use in research and development. The data and protocols presented in this guide offer a framework for the systematic evaluation of this important synthetic intermediate. By employing rigorous handling techniques and quantitative analytical methods, researchers can harness the synthetic potential of this compound while ensuring the quality and integrity of their work.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 42518-98-9 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 42518-98-9 [sigmaaldrich.com]

- 6. This compound | 42518-98-9 [chemicalbook.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

5-Chlorothiophene-2-carbonyl chloride: A Technical Guide to Safe Handling, Storage, and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling protocols, and storage precautions for 5-Chlorothiophene-2-carbonyl chloride (CAS No: 42518-98-9). The following sections detail the hazards associated with this compound and outline the necessary measures to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is a corrosive substance that poses significant health risks upon exposure. It can cause severe skin burns, serious eye damage, and may lead to respiratory irritation.[1][2] It is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[3][4][5] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[1][2] |

| Corrosive to metals | 1 | H290: May be corrosive to metals.[4][5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H2Cl2OS[1][6] |

| Molecular Weight | 181.03 - 181.04 g/mol [1][6] |

| Appearance | Colourless to Pale Yellow or Light orange to Yellow to Green clear liquid/oil.[6] |

| Melting Point | 4°C[1][7] |

| Boiling Point | 220-225°C; 122-127°C at 16 Torr[1][7] |

| Density | 1.50 g/cm³[4][7] |

| Flash Point | 89.2 °C[7] |

| Refractive Index | 1.6040 to 1.6080; ~1.61[4][7] |

| Solubility | Slightly soluble in water. Soluble in Chloroform and Methanol (Slightly).[7] |

| Stability | Stable under normal conditions, but sensitive to moisture and hygroscopic.[4][7] |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory to prevent exposure.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Wear chemically impermeable gloves.

-

Clothing: A lab coat or chemically resistant apron should be worn. For tasks with a higher risk of splashing, a fully protective impervious suit is recommended.[3]

-

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[8]

A logical workflow for ensuring safety when handling this chemical is outlined in the diagram below.

Caption: Workflow for Safe Handling.

Storage and Stability

Proper storage is crucial to maintain the integrity of the chemical and prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place away from sources of ignition.[1][4] The recommended storage temperature is between 2-8°C.[7][9]

-

Container: Keep the container tightly closed and store in the original, corrosive-resistant container.[1][4]

-

Incompatible Materials: Store away from strong bases, oxidizing agents, and water/moisture.[2][3] The substance is sensitive to moisture and may decompose in contact with water, liberating toxic gases.[4][7]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear full personal protective equipment, including respiratory protection.[1][8] Ensure adequate ventilation and remove all sources of ignition.[1][8]

-

Environmental Precautions: Prevent the chemical from entering drains, waterways, or soil.[1][8]

-

Containment and Clean-up: For small spills, absorb with an inert material such as sand, diatomite, or acid binders.[3] Collect the absorbed material into a suitable, closed container for disposal.[1]

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with running water for at least 15 minutes. Seek immediate medical attention.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][8]

-

Unsuitable Extinguishing Media: Water may be unsuitable in some situations.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, sulfur oxides, and hydrogen chloride.[1][2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][8]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations.[1][8] Contact a licensed professional waste disposal service to dispose of this material.

Toxicological Information

The logical relationship for assessing and mitigating exposure risk is depicted in the diagram below.

Caption: Pathway for Mitigating Exposure Risk.

References

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. canbipharm.com [canbipharm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. lookchem.com [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 42518-98-9 [sigmaaldrich.com]

Molecular weight and formula of 5-Chlorothiophene-2-carbonyl chloride

An In-depth Technical Guide to 5-Chlorothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its significant application in the synthesis of the anticoagulant drug, Rivaroxaban.

Chemical Identity and Physical Properties

This compound is a reactive acyl chloride containing a thiophene (B33073) ring. Its properties make it a versatile reagent in organic synthesis.[1][2][3]

| Property | Value | Citations |

| Molecular Formula | C₅H₂Cl₂OS | [4][5][6] |

| Molecular Weight | 181.04 g/mol | [4][5] |

| CAS Number | 42518-98-9 | [1][5][6] |

| Appearance | Colorless to light yellow or light orange clear liquid/oil | [3][7] |

| Purity | Typically ≥97-98%; high-purity grades (≥99.9%) are achievable | [6][8] |

| Melting Point | 4 °C | |

| Boiling Point | 225 °C | |

| Density | 1.5 g/cm³ | |

| Solubility | Slightly soluble in water; soluble in organic solvents | [9] |

| Stability | Moisture sensitive; should be stored under an inert atmosphere | [6] |

| Synonyms | 5-Chloro-2-thenoyl chloride, this compound | [6][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

| Technique | Data | Citations |

| ¹H NMR | (400 MHz, CDCl₃): δ = 7.80 (d, J = 4 Hz, 1H), 7.06 (d, J = 4 Hz, 1H) | [11] |

| ¹³C NMR | (100 MHz, CDCl₃): δ = 158.5, 143.1, 137.5, 134.9, 128.3 | [11] |

| Mass Spectrometry | GC-MS (EI+ m/z): 180, 182, 184 | |

| FT-IR | Characterized by the disappearance of the broad O-H stretch from the starting carboxylic acid and the appearance of a sharp, strong C=O stretch characteristic of the acyl chloride. This technique is effective for monitoring reaction progress. | [1] |

Synthesis of this compound

The most common and well-documented method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid.[1] Thionyl chloride (SOCl₂) is a frequently used and effective chlorinating agent for this transformation.[1]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is based on the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride in a suitable solvent.

Materials:

-

5-chlorothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (B28343) (or another nonpolar solvent like dichloromethane)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Reaction vessel (e.g., three-necked flask) equipped with a stirrer, reflux condenser, and a gas outlet to a scrubbing system.

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), add 5-chlorothiophene-2-carboxylic acid and toluene.

-

Stir the mixture and slowly heat to 80-85°C.[12]

-

Slowly add thionyl chloride dropwise to the mixture. The addition should take approximately 1 hour.[12] A catalytic amount of DMF can also be added.[11]

-

After the addition is complete, continue to raise the temperature to reflux (around 95-105°C in toluene) and maintain for 1-3 hours.[12]

-

Monitor the reaction progress using FT-IR spectroscopy by observing the disappearance of the O-H band of the carboxylic acid.[1]

-

Once the reaction is complete, cool the solution to 50-60°C.[12]

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.[12][13]

-

The crude product can be purified by vacuum distillation to yield high-purity this compound.[11]

Application in the Synthesis of Rivaroxaban

This compound is a crucial intermediate for the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[13][14] The synthesis involves the N-acylation of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one with this compound.[15]

Experimental Protocol: N-acylation for Rivaroxaban Synthesis

This protocol outlines the reaction of the amine intermediate with this compound.

Materials:

-

(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (or its hydrochloride salt)

-

This compound (as a solution in a nonpolar solvent like toluene or dichloromethane)

-

A suitable base (e.g., triethylamine (B128534) (TEA), pyridine, or sodium carbonate)

-

Anhydrous dichloromethane (B109758) or a solvent mixture (e.g., water and acetone)

Procedure:

-

Dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and a base (e.g., TEA) in anhydrous dichloromethane.[13]

-

Cool the mixture to 0°C in an ice bath.[13]

-

Slowly add a solution of this compound in anhydrous dichloromethane to the cooled mixture.[13]

-

After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[13]

-

Upon completion, the reaction mixture is typically quenched with water.[15]

-

The product, Rivaroxaban, is then isolated through extraction with an organic solvent (e.g., dichloromethane), followed by drying of the organic phase, filtration, and evaporation of the solvent.[16]

-

The crude product can be purified by recrystallization from a suitable solvent like acetic acid.[16]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Statement | GHS Classification | Precautionary Measures | Citations |

| Causes severe skin burns and eye damage.[4] | Skin Corrosion/Irritation (1B) | Wear protective gloves, clothing, eye, and face protection. In case of contact, rinse immediately with plenty of water. Seek immediate medical attention. | [8] |

| Causes serious eye damage.[4] | Serious Eye Damage (1) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [8] |

| May be corrosive to metals.[4] | Corrosive to Metals (1) | Keep only in original container. Absorb spillage to prevent material damage. | [10] |

| Handling and Storage | Handle in a well-ventilated area or under a chemical fume hood. Store in a cool, dry place under an inert atmosphere, away from moisture. | [6] |

References

- 1. This compound | 42518-98-9 | Benchchem [benchchem.com]

- 2. 42518-98-9|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 42518-98-9 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 42518-98-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound | 42518-98-9 [chemicalbook.com]

- 10. This compound | 42518-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide - Eureka | Patsnap [eureka.patsnap.com]

- 13. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Synthesis of Rivaroxaban: A Deep Dive into its Core Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rivaroxaban (B1684504), an orally active direct factor Xa inhibitor, is a cornerstone in the prevention and treatment of thromboembolic disorders. Its complex molecular architecture necessitates a multi-step synthesis, the efficiency and purity of which are critically dependent on the strategic selection and preparation of key intermediates. This technical guide provides a detailed exploration of the pivotal intermediates in the synthesis of Rivaroxaban, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Core Intermediates: The Building Blocks of Rivaroxaban

The synthesis of Rivaroxaban typically converges on the formation of a crucial amide bond between an advanced amine intermediate and an activated thiophene (B33073) carboxylic acid. The primary intermediates that are central to most manufacturing processes are:

-

4-(4-Aminophenyl)morpholin-3-one (1): This molecule serves as a foundational building block, providing the morpholinone- substituted aniline (B41778) moiety.

-

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2): Often referred to as the "amine intermediate," this chiral compound contains the core oxazolidinone ring and is the penultimate precursor to Rivaroxaban. It is frequently used in salt form (e.g., hydrochloride or perchlorate) to improve stability and handling.

-

5-Chlorothiophene-2-carboxylic acid (3) and its activated form, 5-Chlorothiophene-2-carbonyl chloride (4): These reagents provide the characteristic chlorothiophene cap of the Rivaroxaban molecule.

-

(R)-Epichlorohydrin (5): A key chiral starting material for the construction of the (S)-oxazolidinone ring.

-

2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione (6): A phthalimide-protected amine intermediate that is deprotected to yield the crucial amine intermediate (2).

Synthetic Pathways and Logical Relationships

The synthesis of Rivaroxaban can be approached through several convergent strategies. The following diagrams illustrate the logical flow of two common synthetic routes, highlighting the relationships between the key intermediates.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of key Rivaroxaban intermediates.

| Intermediate | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 4-(4-Nitrophenyl)morpholin-3-one | p-Nitroaniline, Dichloroethyl ether | - | - | Reflux | 2.5 | 82 | - |

| 4-(4-Aminophenyl)morpholin-3-one (1) | 4-(4-Nitrophenyl)morpholin-3-one | Pd/C, H₂ | Ethanol (B145695) | 60 | 3 | 97.8 | - |

| This compound (4) | 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride, DMF | Dichloromethane (B109758) | 40 | 4 | 100 | >99.9 (GC) |

| 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione (6) | 4-(4-Isocyanatophenyl)morpholin-3-one (B8027378), (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione | Magnesium iodide etherate | Butyl acetate (B1210297) | 120 | 4 | 94.5 | >98.8 (HPLC) |

| (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2) | Intermediate 6 | Methylamine (B109427) | Methanol (B129727) | 60-65 | 4-6 | 85 | >99.8 (HPLC) |

Detailed Experimental Protocols

Synthesis of 4-(4-Aminophenyl)morpholin-3-one (1)

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

To a suitable reactor, 13.8 g (0.1 mol) of p-nitroaniline and 17.7 g (0.12 mol) of dichloroethyl ether are added. The mixture is heated to reflux and maintained for 2.5 hours. After cooling, the resulting solid is washed with acetone (B3395972) and dried to yield 4-(4-nitrophenyl)-morpholine. This intermediate is then oxidized. For example, 20.8 g (0.1 mol) of 4-(4-nitrophenyl)-morpholine, 22.5 g (0.25 mol) of tert-butyl hydroperoxide, and 2.3 g of ethyl acetoacetate (B1235776) manganese salt are refluxed in tetrahydrofuran (B95107) for 4.5 hours to produce 4-(4-nitrophenyl)-morpholin-3-one.[1]

Step 2: Reduction to 4-(4-Aminophenyl)morpholin-3-one (1)

In an autoclave, 1.57 g of 4-(4-nitrophenyl)-3-morpholinone is suspended in 20 mL of absolute ethanol, and 0.37 g of palladium on carbon (Pd/C) is added.[2] The vessel is purged with hydrogen gas three times. The reaction is carried out under a hydrogen pressure of 0.4 MPa at 60°C with stirring for 3 hours.[2] Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from ethanol to afford 4-(4-aminophenyl)-3-morpholinone with a yield of 97.8%.[2]

Synthesis of this compound (4)

To a dry four-necked flask equipped with a stirrer, thermometer, and an alkali solution absorption system, 100 g of dichloromethane, 16.5 g (0.1 mol) of 5-chlorothiophene-2-carboxylic acid, 1 drop of N,N-dimethylformamide (DMF), and 15 g of thionyl chloride are added.[3] The reaction mixture is stirred at 40°C for 4 hours.[3] After the reaction is complete, the dichloromethane and excess thionyl chloride are removed by distillation. The residue is then subjected to reduced pressure distillation (80-90°C / 5 mmHg) to obtain 18.0 g of colorless liquid this compound, with a yield of 100.0% and a GC purity of 99.98%.[3]

Synthesis of 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione (6)

(S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (3.69 g, 18.14 mmol, 1.05 eq.) and 4-(4-isocyanatophenyl)morpholin-3-one (3.77 g, 17.29 mmol) are dissolved in 70 mL of butyl acetate and heated to 120°C.[4] A solution of magnesium iodide in diethyl ether (0.3 mmol, 0.3 mL) is then added, and the mixture is allowed to react for 4 hours.[4] The resulting white solid is collected by filtration to give 6.88 g of the title compound (yield: 94.50%).[4] The product purity as determined by HPLC is 98.85%.[4]

Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2)

A solution of 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione (6) (100 g, 0.23 mol) in 700 mL of methanol is treated with a 40% aqueous solution of methylamine (102 mL) at 25–30°C.[5] The reaction mixture is heated to 60–65°C and stirred for 4-6 hours, with the reaction progress monitored by HPLC.[5] After cooling to 25–30°C, the pH of the reaction mass is adjusted to 1-2 with concentrated hydrochloric acid. The precipitated solid is filtered and washed with methanol to give the crude hydrochloride salt of the title compound. The crude product is dissolved in a mixture of methanol and dichloromethane, and the pH is adjusted to 8–9 with triethylamine (B128534) to afford the free base as a white solid (yield: 85.0%).[5]

Final Synthesis of Rivaroxaban

The final step involves the acylation of the amine intermediate (2) with this compound (4). A solution of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2) (100 g, 0.30 mol), water (300 ml), triethylamine (60 g, 0.60 mol), and acetonitrile (B52724) (500 ml) is cooled to 5-10°C.[5] To this solution, this compound syrup (65 g, 0.38 mol) is added while maintaining the temperature.[5] The reaction mixture is stirred at 10–15°C for 2–3 hours. Upon completion, water is added, and the mixture is heated to 65°C before being cooled to 25–30°C to induce crystallization, yielding Rivaroxaban.[5]

References

- 1. Synthesis method of 4-(4-aminophenyl)-3-morpholone - Eureka | Patsnap [eureka.patsnap.com]

- 2. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 4. EP2837628B1 - Method for preparing rivaroxaban intermediate - Google Patents [patents.google.com]

- 5. goldncloudpublications.com [goldncloudpublications.com]

The Thiophene Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, consistently contributing to the discovery and development of a wide array of therapeutic agents. Its unique physicochemical properties, including its aromaticity, electron-rich nature, and ability to act as a bioisostere of the phenyl ring, make it a versatile building block for modulating biological activity and optimizing pharmacokinetic profiles.[1][2][3] Thiophene-based compounds have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs for treating a variety of conditions, including cancer, infectious diseases, and neurological disorders.[1][4] In fact, the thiophene moiety was ranked 4th in the US FDA drug approval of small drug molecules, with approximately seven drug approvals in the last decade.[1][5] This technical guide provides a comprehensive overview of thiophene-based building blocks in medicinal chemistry, focusing on their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential.

Synthetic Methodologies: Building the Thiophene Core

The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing efficient routes to a diverse range of substituted thiophenes.

One of the most prominent methods is the Gewald reaction , a multi-component condensation that yields highly functionalized 2-aminothiophenes.[2][3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base.[2][3]

A general, one-pot synthesis protocol for 2-aminothiophenes is as follows:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.2 eq).

-

Add a suitable solvent, such as ethanol (B145695) or methanol.

-

Add a catalytic amount of a base, such as morpholine (B109124) or triethylamine (B128534) (10-20 mol%).

-

Stir the reaction mixture at a temperature ranging from room temperature to 50°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified by standard techniques such as filtration and recrystallization.[2]

Another classical approach is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[1]

Thiophene-Based Drugs: A Look at Quantitative Data

The versatility of the thiophene scaffold is evident in the range of approved drugs that incorporate this moiety. The following tables summarize key quantitative data for some prominent examples.

Pharmacokinetic Parameters of Thiophene-Containing Drugs

| Drug | Therapeutic Area | Half-life (t½) | Bioavailability | Cmax |

| Olanzapine (B1677200) | Antipsychotic | 21-54 hours[1] | ~60% (oral)[6] | ~6 hours (oral)[7] |

| Rivaroxaban | Anticoagulant | 5-9 hours (young adults), 11-13 hours (elderly)[8] | 80-100% (10 mg dose)[8][9] | 2-4 hours[8][9] |

| Ticlopidine | Antiplatelet | ~ | 80%[10] | ~ |

In Vitro Activity of Thiophene-Based Kinase Inhibitors

| Compound Series | Target Kinase(s) | Key Quantitative Data | Reference |

| Thieno[2,3-d]pyrimidine Derivatives | PI3Kβ, PI3Kγ | IIIa (R=3-OH): 62% inhibition of PI3Kβ, 70% inhibition of PI3Kγ (at 10 µM) | [1] |

| VIb (R=3-OH, 5-OCH3): 72% inhibition of PI3Kβ, 84% inhibition of PI3Kγ (at 10 µM) | [1] | ||

| Thieno[2,3-d]pyrimidine Derivatives | EGFR (WT and T790M mutant) | Compound with 2-(4-methoxyphenyl) and 4-(3-chloro-4-fluoroanilino) substitution: IC50 = 0.05 µM (WT), 0.12 µM (T790M) | [1] |

| 2-Amino-3-cyanothiophene Derivatives | STAT3 | Compound 6f: KD = 0.46 µM (binding to STAT3 SH2 domain) | [11] |

| Benzo[b]thiophene 1,1-dioxide Derivatives | STAT3 | Compound 4: IC50 = 0.33 - 0.75 µM (across various cancer cell lines) | [12] |

Signaling Pathways and Mechanisms of Action

Thiophene-based drugs exert their therapeutic effects by modulating a variety of biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

Ticlopidine: Inhibition of Platelet Aggregation

Ticlopidine is an antiplatelet agent that functions as a prodrug.[2][13][10] Its active metabolite irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelet surfaces.[10] This blockade prevents ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa complex, which is essential for fibrinogen binding and subsequent platelet aggregation.[2][7]

Experimental Workflows

The discovery and development of thiophene-based drugs involve a series of well-defined experimental workflows.

High-Throughput Screening (HTS) for Kinase Inhibitors

A common workflow for identifying novel kinase inhibitors from a compound library involves a multi-stage process, often starting with a high-throughput primary screen followed by more detailed secondary and tertiary assays.

Structure-Activity Relationships (SAR)

The biological activity of thiophene derivatives can be finely tuned by modifying the substitution pattern on the thiophene ring and appended functionalities. SAR studies are critical for optimizing potency, selectivity, and pharmacokinetic properties.

SAR of Thieno[2,3-d]pyrimidine-based PI3K Inhibitors

For a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, the substitution on the 2-phenyl ring significantly impacts their inhibitory activity against PI3K isoforms.

Detailed Experimental Protocols

Synthesis of Olanzapine

Olanzapine can be synthesized by reacting 4-amino-2-methyl-10H-thieno-[2,3-b][1][10]benzodiazepine with N-methylpiperazine.[14]

-

Charge a three-necked round-bottom flask with 4-amino-2-methyl-10H-thieno-[2,3-b][1][10]benzodiazepine (1.0 eq), N-methylpiperazine (2.5 vol), and 1-propanol (B7761284) (3 vol).[14]

-

Heat the reaction mixture to 110°C under a nitrogen atmosphere and reflux overnight.[14]

-

Cool the reaction mixture to below 50°C.[14]

-

Add water (3 vol) to precipitate the solid product.[14]

-

Isolate the precipitated olanzapine by filtration and dry in vacuo.[14]

Cell Viability MTT Assay for Anticancer Screening

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[15][16]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15][16]

-

Treat the cells with serial dilutions of the thiophene-based test compound and incubate for an additional 24-72 hours.[15]

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[15][16]

-

Remove the MTT-containing medium and add DMSO to dissolve the formazan (B1609692) crystals.[15][16]

-

Measure the absorbance at 490-570 nm using a microplate reader.[15][16]

-

Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[15]

Conclusion

Thiophene-based building blocks continue to be a rich source of innovation in medicinal chemistry. Their synthetic tractability, coupled with their favorable physicochemical and biological properties, ensures their continued relevance in the quest for novel therapeutics. A thorough understanding of their synthesis, quantitative biological data, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the full potential of this remarkable heterocyclic scaffold. The continued exploration of thiophene chemistry will undoubtedly lead to the discovery of new and improved medicines for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. redalyc.org [redalyc.org]

- 6. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]

- 8. XARELTO - Pharmacokinetics and Pharmacodynamics [jnjmedicalconnect.com]

- 9. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ticlopidine - Wikipedia [en.wikipedia.org]

- 11. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Amide Bond Formation Using 5-Chlorothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-2-carbonyl chloride is a highly reactive organochlorine compound widely utilized as a key building block in synthetic organic chemistry.[1] Its structure, featuring a thiophene (B33073) ring substituted with both a chlorine atom and a reactive acyl chloride group, makes it an efficient acylating agent for the synthesis of a variety of amides and esters.[2] This reactivity is fundamental to its application in the pharmaceutical and agrochemical industries for constructing more complex molecules.[1][2] Notably, it is a critical intermediate in the synthesis of the anticoagulant medication Rivaroxaban.[2][3] Beyond pharmaceuticals, its derivatives are explored in materials science for the development of conductive polymers and in the formulation of herbicides and fungicides.[1][4][5]

Chemical Properties and Safety Information

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][6] It is soluble in many organic solvents but reacts vigorously with water, alcohols, and ammonia.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42518-98-9 | [2][7] |

| Molecular Formula | C₅H₂Cl₂OS | [7][8] |

| Molecular Weight | 181.04 g/mol | [2][7][8] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 220-225 °C | [8] |

| Melting Point | 4 °C | [6][8] |

| Density | ~1.50 g/cm³ | [6] |

| Flash Point | 89.2 °C | [6] |

Safety Precautions